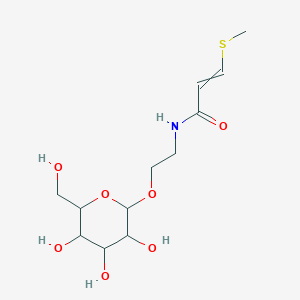
Entadamide A glucoside
Overview
Description
Entadamide A glucoside is a sulphur-containing glucoside isolated from the kernel nuts of the plant Entada phaseoloides, which belongs to the Fabaceae family. This compound is known for its unique structure and biological activities, including anti-inflammatory and antiproliferative properties .
Mechanism of Action
Target of Action
Entadamide A glucoside is a sulfur-containing glucoside isolated from the kernel nuts of Entada phaseoloides It’s known that the compound exhibits anti-proliferative activities , suggesting it may target cellular processes involved in cell growth and division.
Mode of Action
It’s known that the compound has inhibitory activity for melanin production . This suggests that it may interact with enzymes or pathways involved in melanin synthesis, leading to reduced melanin production.
Biochemical Pathways
This suggests that it may affect pathways involved in cell growth and division. Additionally, its inhibitory effect on melanin production indicates that it may also impact the biochemical pathways involved in melanin synthesis.
Pharmacokinetics
It’s known that the compound is isolated from the meoh extract of kernel nuts of entada phaseoloides , suggesting it may be soluble in polar solvents
Result of Action
The primary known result of this compound’s action is its anti-proliferative activity . This suggests that the compound may inhibit cell growth and division. Additionally, it’s known to inhibit melanin production , which could result in a lightening effect on the skin.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is isolated from a plant that is native to tropical areas , suggesting that it may be stable in such environments.
Biochemical Analysis
Biochemical Properties
Entadamide A glucoside interacts with various biomolecules in biochemical reactions. It is a part of triterpene saponins containing N-acetylglucosamine in their sugar chains
Cellular Effects
It has been found to show inhibitory activity for melanin production . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Entadamide A glucoside is typically extracted from the kernel nuts of Entada phaseoloides. The extraction process involves:
- Cutting the kernel nuts into pieces.
- Extracting with methanol.
- Partitioning the methanol extract with water and 1-butanol.
- Using various chromatography techniques to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: Entadamide A glucoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur, particularly involving the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Entadamide A glucoside has several scientific research applications:
Chemistry: Used as a model compound for studying sulphur-containing glucosides.
Biology: Investigated for its anti-inflammatory and antiproliferative activities.
Medicine: Potential use in developing anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of natural product-based cosmetics due to its biological activities
Comparison with Similar Compounds
- Entadamide B glucoside
- Entadamide C glucoside
- Entadosides A-D
Comparison: Entadamide A glucoside is unique due to its specific sulphur-containing structure and its potent biological activities. Compared to other similar compounds, it exhibits stronger anti-inflammatory and antiproliferative effects .
Properties
IUPAC Name |
3-methylsulfanyl-N-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISKBHZVUFLWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


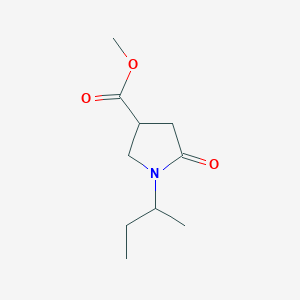

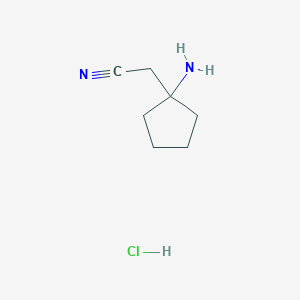
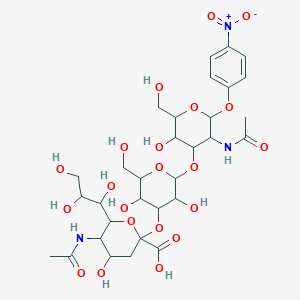
![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)
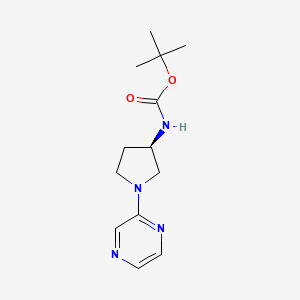
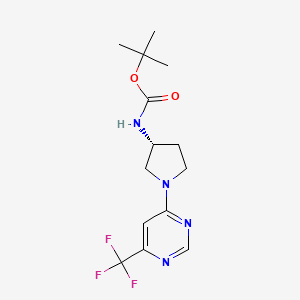
![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)
![tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027718.png)
![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)
![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)
![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)
![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)
